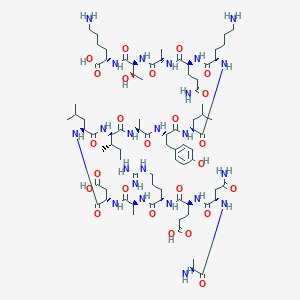

H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH

Descripción

H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH is a peptide derived from cytochrome c, a small heme protein found loosely associated with the inner membrane of the mitochondrion. This fragment, with the amino acid sequence NH2-ANERADLIAYLKQATK-OH, plays a crucial role in the process of apoptosis, or programmed cell death .

Propiedades

Fórmula molecular |

C79H133N23O25 |

|---|---|

Peso molecular |

1805.04 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cytochrome c fragment (93-108) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: Activated amino acids are coupled to the growing peptide chain.

Deprotection: Temporary protecting groups are removed to allow for the addition of the next amino acid.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of cytochrome c fragment (93-108) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH primarily undergoes:

Oxidation: Involving the heme group in cytochrome c.

Reduction: Reversible reduction of the heme iron.

Substitution: Possible modifications at specific amino acid residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Specific reagents for amino acid modification, such as methylation agents.

Major Products:

Oxidation: Oxidized cytochrome c.

Reduction: Reduced cytochrome c.

Substitution: Modified peptide with altered functional groups.

Aplicaciones Científicas De Investigación

H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH has diverse applications in scientific research:

Chemistry: Used in studies of electron transfer and redox reactions.

Biology: Investigated for its role in apoptosis and mitochondrial function.

Medicine: Potential therapeutic target for diseases involving apoptosis, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of biosensors and bioelectronic devices

Mecanismo De Acción

H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH initiates apoptosis by inducing the formation of the Apaf-1/caspase-9 complex. This process involves:

Release from Mitochondria: Triggered by apoptotic signals.

Binding to Apaf-1: Facilitates the formation of the apoptosome.

Activation of Caspase-9: Leads to the activation of downstream caspases, resulting in cell death

Comparación Con Compuestos Similares

Full-Length Cytochrome c: Contains the entire protein sequence.

Other Cytochrome c Fragments: Different fragments may have varying roles in apoptosis and electron transfer.

Uniqueness: H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH is unique due to its specific role in apoptosis initiation and its potential as a therapeutic target. Its ability to form the Apaf-1/caspase-9 complex distinguishes it from other fragments and full-length cytochrome c .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.